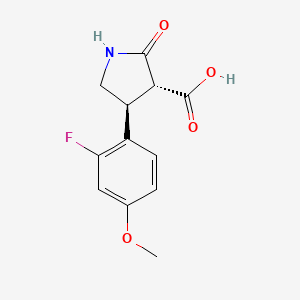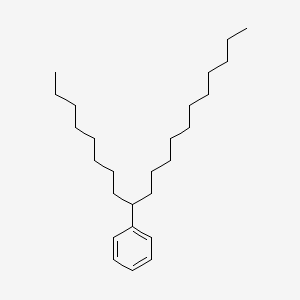
9-Phenyleicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icosan-9-ylbenzene: is an organic compound characterized by a long alkyl chain attached to a benzene ring. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including industrial and scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of icosan-9-ylbenzene typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with icosanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of icosan-9-ylbenzene can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous feeding of benzene and icosanyl chloride into the reactor, with aluminum chloride as the catalyst.
化学反応の分析
Types of Reactions:
Oxidation: Icosan-9-ylbenzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromic acid, which convert the benzylic carbon to a carboxylic acid group.
Reduction: The compound can be reduced using hydrogenation reactions, where hydrogen gas and a metal catalyst such as palladium on carbon are used to reduce the benzene ring or the alkyl chain.
Substitution: Electrophilic substitution reactions are common for icosan-9-ylbenzene. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alkylbenzenes with reduced alkyl chains or benzene rings.
Substitution: Nitro-icosan-9-ylbenzene.
科学的研究の応用
Chemistry: Icosan-9-ylbenzene is used as a model compound in studying the behavior of long-chain alkylbenzenes in various chemical reactions. It helps in understanding the effects of alkyl chain length on reaction kinetics and mechanisms.
Biology: In biological research, icosan-9-ylbenzene is used to study the interactions of long-chain alkylbenzenes with biological membranes. Its hydrophobic nature makes it a useful compound for investigating membrane permeability and fluidity.
Medicine: While not directly used as a drug, icosan-9-ylbenzene serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are explored for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, icosan-9-ylbenzene is used as a surfactant and emulsifying agent. Its long alkyl chain provides excellent surface-active properties, making it suitable for use in detergents, lubricants, and cosmetics.
作用機序
The mechanism of action of icosan-9-ylbenzene primarily involves its interaction with hydrophobic environments. The long alkyl chain allows it to embed into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including its use as a surfactant and in studying membrane dynamics.
類似化合物との比較
Hexadecylbenzene: Similar in structure but with a shorter alkyl chain (16 carbons).
Octadecylbenzene: Another similar compound with an 18-carbon alkyl chain.
Tetracosylbenzene: Contains a longer alkyl chain (24 carbons).
Uniqueness: Icosan-9-ylbenzene stands out due to its specific chain length of 20 carbons, which provides a unique balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring specific interactions with lipid membranes or in the synthesis of specialized surfactants.
特性
CAS番号 |
2398-65-4 |
|---|---|
分子式 |
C26H46 |
分子量 |
358.6 g/mol |
IUPAC名 |
icosan-9-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-11-12-13-15-18-22-25(26-23-19-16-20-24-26)21-17-14-10-8-6-4-2/h16,19-20,23-25H,3-15,17-18,21-22H2,1-2H3 |
InChIキー |
KZUKFVROQBTEQY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(CCCCCCCC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


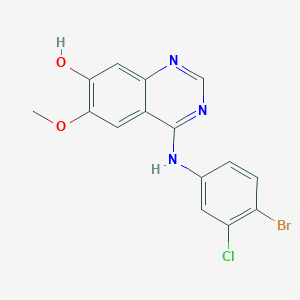
![8-Ethyl-2-(2-hydroxypyrrolidin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12934127.png)
![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
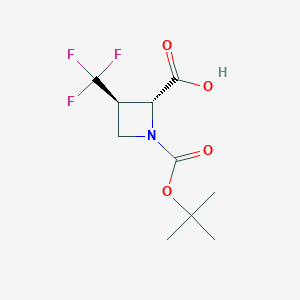

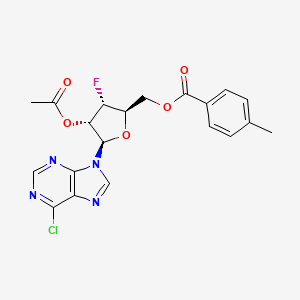
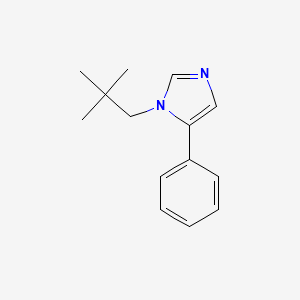

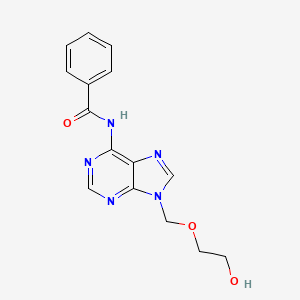

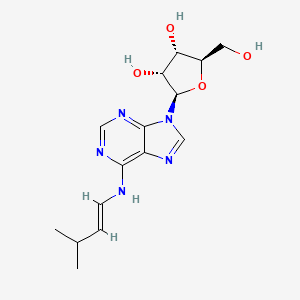
![2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole](/img/structure/B12934184.png)
![tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12934185.png)
